Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl-
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Overview
Description
Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- is an organic compound with a benzene ring substituted with a bromomethyl group, two methoxy groups, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-dimethoxy-2-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- involves its ability to act as an electrophile in various chemical reactions. The bromomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The methoxy groups can influence the electron density of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Benzene, 1,3-dimethoxy-2-methyl-: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Benzene, 5-(chloromethyl)-1,3-dimethoxy-2-methyl-: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Benzene, 1,3-dimethoxy-2-methyl-4-nitro-: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness: Benzene, 5-(bromomethyl)-1,3-dimethoxy-2-methyl- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
5-(bromomethyl)-1,3-dimethoxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVUSDVVLUCOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)CBr)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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